molecular formula C16H24O3 B14411118 2,2-Bis(2-methylpropoxy)-1-phenylethan-1-one CAS No. 81427-76-1

2,2-Bis(2-methylpropoxy)-1-phenylethan-1-one

Katalognummer: B14411118
CAS-Nummer: 81427-76-1
Molekulargewicht: 264.36 g/mol
InChI-Schlüssel: MYSHGHMCHQBAHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Bis(2-methylpropoxy)-1-phenylethan-1-one is an organic compound belonging to the class of benzene and substituted derivatives It is characterized by its aromatic structure, which includes a benzene ring substituted with two 2-methylpropoxy groups and a phenylethanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(2-methylpropoxy)-1-phenylethan-1-one typically involves the reaction of phenylacetaldehyde with isobutyl alcohol in the presence of an acid catalyst. The reaction proceeds through an acetal formation mechanism, where the aldehyde group of phenylacetaldehyde reacts with the hydroxyl groups of isobutyl alcohol to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Bis(2-methylpropoxy)-1-phenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

2,2-Bis(2-methylpropoxy)-1-phenylethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,2-Bis(2-methylpropoxy)-1-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2-Bis(2-methylpropoxy)ethylbenzene
  • Phenylacetaldehyde diisobutyl acetal
  • 1,1-Diisobutoxy-2-phenylethane

Uniqueness

2,2-Bis(2-methylpropoxy)-1-phenylethan-1-one is unique due to its specific substitution pattern and the presence of both aromatic and aliphatic functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications.

Eigenschaften

CAS-Nummer

81427-76-1

Molekularformel

C16H24O3

Molekulargewicht

264.36 g/mol

IUPAC-Name

2,2-bis(2-methylpropoxy)-1-phenylethanone

InChI

InChI=1S/C16H24O3/c1-12(2)10-18-16(19-11-13(3)4)15(17)14-8-6-5-7-9-14/h5-9,12-13,16H,10-11H2,1-4H3

InChI-Schlüssel

MYSHGHMCHQBAHA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)COC(C(=O)C1=CC=CC=C1)OCC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.